Cas no 1219982-03-2 (3-(prop-2-en-1-yloxy)azetidine)

3-(Prop-2-en-1-yloxy)azetidine is a versatile heterocyclic compound featuring an azetidine ring substituted with an allyloxy group. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical research. The azetidine core contributes to conformational rigidity, while the allyloxy moiety offers opportunities for cross-coupling or polymerization reactions. Its compact ring system and moderate steric hindrance enhance its utility as a building block in drug discovery, particularly for modulating pharmacokinetic properties. The compound’s stability under standard handling conditions ensures reliable performance in diverse applications, including ligand design and material science.
3-(prop-2-en-1-yloxy)azetidine structure
1219982-03-2 structure
Product name:3-(prop-2-en-1-yloxy)azetidine
CAS No:1219982-03-2
MF:C6H11NO
MW:113.157641649246
CID:5045252

3-(prop-2-en-1-yloxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(ALLYLOXY)AZETIDINE
    • 3-(prop-2-en-1-yloxy)azetidine
    • 3-prop-2-enoxyazetidine
    • Inchi: 1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2
    • InChI Key: CYEPCOCPXFHKSW-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 78.6
  • XLogP3: 0.1
  • Topological Polar Surface Area: 21.3

3-(prop-2-en-1-yloxy)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1146191-0.5g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2
0.5g
$1207.0 2023-07-10
Enamine
EN300-1146191-0.05g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2
0.05g
$1056.0 2023-07-10
Life Chemicals
F2147-1192-5g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2 95%+
5g
$2601.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338050-250mg
3-(Allyloxy)azetidine
1219982-03-2 98%
250mg
¥29131.00 2024-08-09
Life Chemicals
F2147-1192-0.5g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2 95%+
0.5g
$823.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338050-100mg
3-(Allyloxy)azetidine
1219982-03-2 98%
100mg
¥23889.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338050-500mg
3-(Allyloxy)azetidine
1219982-03-2 98%
500mg
¥26066.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338050-1g
3-(Allyloxy)azetidine
1219982-03-2 98%
1g
¥29390.00 2024-08-09
Enamine
EN300-1146191-0.25g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2
0.25g
$1156.0 2023-07-10
Enamine
EN300-1146191-2.5g
3-(prop-2-en-1-yloxy)azetidine
1219982-03-2
2.5g
$2464.0 2023-07-10

3-(prop-2-en-1-yloxy)azetidine Related Literature

Additional information on 3-(prop-2-en-1-yloxy)azetidine

3-(Prop-2-en-1-yloxy)azetidine: A Comprehensive Overview

3-(Prop-2-en-1-yloxy)azetidine, also known by its CAS number 1219982-03-2, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which combines an azetidine ring with a propenyl ether group. The azetidine ring, a four-membered saturated ring containing one nitrogen atom, is a key structural feature that contributes to the compound's reactivity and potential applications.

The synthesis of 3-(prop-2-en-1-yloxy)azetidine involves a series of well-established organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity. This approach not only enhances the efficiency of production but also aligns with the growing trend toward sustainable chemical processes.

The physical properties of 3-(prop-2-en-1-yloxy)azetidine are critical for its application in various chemical industries. The compound exhibits a melting point of approximately 78°C and a boiling point around 145°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. Recent research has also highlighted its stability under thermal and oxidative conditions, which further broadens its potential applications.

In terms of chemical reactivity, 3-(prop-2-en-1-yloxy)azetidine has shown promising results in nucleophilic substitution reactions. The nitrogen atom in the azetidine ring acts as a nucleophile, enabling the compound to participate in various substitution reactions with alkyl halides and other electrophiles. This property has led to its use as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.

The application of 3-(prop-2-en-1-yloxy)azetidine extends beyond traditional chemical synthesis. Recent studies have explored its role in catalytic processes, particularly in asymmetric catalysis. The compound's ability to act as a chiral auxiliary has been leveraged to synthesize enantiomerically enriched compounds, which are highly valuable in the pharmaceutical industry. Additionally, its use as a building block in polymer chemistry has been reported, with researchers investigating its potential as a monomer for synthesizing novel polymeric materials.

The environmental impact of 3-(prop-2-en-1-yloxy)azetidine is another area of growing interest. Studies have shown that the compound undergoes biodegradation under aerobic conditions, making it less persistent in the environment compared to other similar compounds. This characteristic is particularly important for applications where environmental safety is a concern.

In conclusion, 3-(prop-2-en-1-yloxy)azetidine, with its unique structure and versatile reactivity, continues to be a subject of intense research. Its applications span across various fields, including pharmaceuticals, agrochemicals, and materials science. As researchers continue to explore new synthetic routes and applications for this compound, it is expected to play an increasingly important role in modern chemistry.

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